6-(Cyclobutylmethoxy)nicotinic acid
Overview
Description
6-(Cyclobutylmethoxy)nicotinic acid is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 . It has gained significant attention in scientific research due to its potential applications in various fields.
Molecular Structure Analysis
The InChI code for 6-(Cyclobutylmethoxy)nicotinic acid is 1S/C11H13NO3/c13-11(14)9-4-5-10(12-6-9)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14) . This indicates the presence of a cyclobutyl group attached to a methoxy group, which is further attached to a nicotinic acid molecule.Physical And Chemical Properties Analysis
6-(Cyclobutylmethoxy)nicotinic acid has a molecular weight of 207.23 .Scientific Research Applications
Receptors and Lipid-Lowering Effects
- G-protein-coupled Receptors (GPRs) and Anti-lipolytic Effect : 6-(Cyclobutylmethoxy)nicotinic acid, as a derivative of nicotinic acid, engages with specific receptors like PUMA-G and HM74 in adipose tissue, which are involved in lipid metabolism. These receptors mediate the anti-lipolytic effects of nicotinic acid, reducing lipolysis and lowering lipid levels in the blood (Tunaru et al., 2003).
Enzymatic Production and Herbicidal Activity
- Enzymatic Hydroxylation for Production : 6-(Cyclobutylmethoxy)nicotinic acid can be produced from nicotinic acid through enzymatic hydroxylation using microorganisms like Pseudomonas, Bacillus, or Achromobacter. This process is significant for industrial applications (Mizon, 1995).
- Herbicidal Activity : Derivatives of nicotinic acid, including 6-(Cyclobutylmethoxy)nicotinic acid, have shown potential as herbicides. They exhibit significant herbicidal activity against certain plant species, making them candidates for agricultural applications (Yu et al., 2021).
Vasorelaxation and Antioxidation Properties
- Vasorelaxation and Antioxidant Activity : Thionicotinic acid derivatives, related to nicotinic acid, demonstrate vasorelaxant and antioxidant properties. These findings suggest potential therapeutic applications for cardiovascular diseases (Prachayasittikul et al., 2010).
Anti-Atherosclerosis Mechanisms
- Atherosclerosis Prevention : Nicotinic acid and its derivatives, including 6-(Cyclobutylmethoxy)nicotinic acid, can inhibit the progression of atherosclerosis in mice. This action is mediated through the GPR109A receptor, suggesting a role in cardiovascular health (Lukasova et al., 2011).
Enzymatic Interactions and Metabolism
- Nicotinic Acid Hydroxylase System : The metabolism of nicotinic acid, involving its hydroxylation to 6-hydroxynicotinic acid, is catalyzed by specific enzymes in certain bacteria, providing insights into microbial metabolism and biotransformation processes (Hunt, 1959).
properties
IUPAC Name |
6-(cyclobutylmethoxy)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)9-4-5-10(12-6-9)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPOXMLQTYEANZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclobutylmethoxy)nicotinic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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